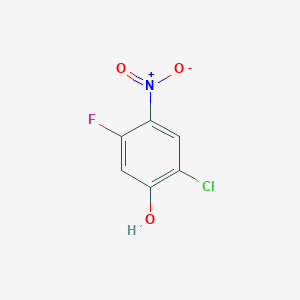

2-Chloro-5-fluoro-4-nitrophenol

Descripción

Significance of Halogenated Nitrophenolic Compounds in Chemical Sciences

The significance of halogenated nitrophenolic compounds stems from their versatile chemical reactivity and their role as key building blocks in organic synthesis. The presence of electron-withdrawing nitro and halogen groups on the aromatic ring influences the compound's acidity, reactivity, and potential as a precursor for more complex molecules. ontosight.aichemimpex.com These compounds are widely used in the synthesis of pharmaceuticals, agrochemicals like herbicides and pesticides, and dyes. chemimpex.comresearchgate.net

Furthermore, many halogenated phenolic compounds are recognized for their environmental presence and impact. researchgate.netnih.gov Their use in industrial processes has led to their detection in various environmental matrices, prompting research into their detection, degradation, and detoxification. nih.govuu.nlnih.gov This environmental relevance has driven the development of advanced analytical and remediation techniques, adding another dimension to their scientific importance. nih.govnih.gov

Overview of Nitrophenol and Halophenol Research Trajectories

Research into nitrophenols and halophenols has followed distinct yet often intersecting paths. Initially, research focused on understanding the fundamental properties and reactions of simpler, monosubstituted phenols. Over time, scientific inquiry has progressed to more complex, poly-substituted derivatives, including those containing both halogens and nitro groups. nih.gov

Key research trajectories include:

Synthesis and Methodology: A significant body of research is dedicated to developing efficient and novel synthetic routes to specific isomers of halogenated nitrophenols. chemicalbook.comwipo.intgoogle.com

Spectroscopic and Photochemical Analysis: Advanced spectroscopic techniques are employed to study the electronic structure and dynamics of these molecules, providing insights into their behavior upon light absorption. nih.gov

Environmental Science: A major research avenue involves monitoring the presence of these compounds in the environment, such as in the air and water, and developing methods for their removal. researchgate.netnih.govresearchgate.net This includes studies on biodegradation and advanced oxidation processes. researchgate.netnih.gov

Applications in Synthesis: The utility of these compounds as intermediates continues to be a primary focus, with ongoing research into their application for creating new drugs, pesticides, and materials. chemimpex.cominnospk.com

Specific Research Focus: 2-Chloro-4-fluoro-5-nitrophenol (B1583476)

A specific compound of interest within this class is 2-Chloro-4-fluoro-5-nitrophenol. Its unique arrangement of chloro, fluoro, and nitro substituents on the phenol (B47542) ring makes it a valuable intermediate for specialized applications. chemimpex.com Research on this compound is primarily centered on its synthesis and its role as a precursor in the production of high-value chemicals.

Chemical and Physical Properties

The properties of 2-Chloro-4-fluoro-5-nitrophenol are well-documented, providing a solid foundation for its use in controlled chemical reactions.

| Property | Value | Source |

| CAS Number | 84478-75-1 | chemimpex.comchemicalbook.comnih.gov |

| Molecular Formula | C₆H₃ClFNO₃ | chemimpex.comchemicalbook.comnih.gov |

| Molecular Weight | 191.54 g/mol | chemimpex.comchemicalbook.comnih.gov |

| Appearance | Light orange to yellow to green powder/crystal | chemimpex.com |

| Melting Point | 108 - 112 °C | chemimpex.com |

| IUPAC Name | 2-chloro-4-fluoro-5-nitrophenol | nih.gov |

Detailed Research Findings

Research has established 2-Chloro-4-fluoro-5-nitrophenol as a versatile building block in several areas of chemical production.

| Research Application | Details | Source |

| Pharmaceutical Synthesis | Serves as a key intermediate in the synthesis of various pharmaceuticals. Its functional groups allow for the targeted introduction of specific molecular features. | ontosight.aichemimpex.com |

| Agrochemical Production | Used as a precursor in the development of herbicides and insecticides, contributing to crop protection and management solutions. | chemimpex.com |

| Dye and Pigment Manufacturing | Utilized in the synthesis of dyes and pigments, where its structure contributes to color and stability. | chemimpex.com |

| Analytical Chemistry | Employed as a reagent in certain analytical methods to aid in the detection and quantification of other substances. | chemimpex.com |

One detailed synthesis method involves the hydrolysis of a sulfonate ester precursor. In a documented procedure, 2-chloro-4-fluoro-5-nitrophenyl 4-methyl-3-nitrophenylsulfonate is treated with a solution of potassium hydroxide (B78521) in a mixture of water and p-dioxane. prepchem.com The mixture is stirred at room temperature for approximately 18 hours. After filtration, the resulting solution is acidified with concentrated hydrochloric acid and extracted with diethyl ether. prepchem.com The organic extract is then dried and the solvent is evaporated to yield the solid 2-Chloro-4-fluoro-5-nitrophenol product. prepchem.com

Another synthetic approach starts with the nitration of a precursor molecule. For instance, a carbonate precursor can be reacted with concentrated sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring. guidechem.com The resulting intermediate is then hydrolyzed using a sodium hydroxide solution to yield the final 2-Chloro-4-fluoro-5-nitrophenol product. guidechem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-fluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYLZKROLAFAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524955-92-8 | |

| Record name | 2-chloro-5-fluoro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro 5 Fluoro 4 Nitrophenol

Established Synthetic Routes to 2-Chloro-5-fluoro-4-nitrophenol

Nitration of 2-Chloro-5-fluorophenol (B1586221) as a Precursor

A primary and direct method for the synthesis of this compound involves the nitration of 2-chloro-5-fluorophenol. This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the phenol (B47542) ring. The position of nitration is directed by the existing chloro and fluoro substituents, as well as the hydroxyl group.

One documented approach involves the reaction of 2-chloro-5-fluorophenol with a nitrating agent. guidechem.com While specific details for the direct nitration of 2-chloro-5-fluorophenol to the 4-nitro isomer are not extensively available in the provided results, the general principle of phenol nitration is well-established. Typically, a mixture of nitric acid and sulfuric acid is employed. The reaction conditions, such as temperature and concentration of the acids, are crucial for controlling the regioselectivity and minimizing the formation of byproducts.

Synthesis from 2-Chloro-4-fluoro-5-nitrophenyl Ethyl Carbonate

An alternative and high-yielding route to this compound starts from 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate. chemicalbook.comnih.gov This method involves the hydrolysis of the carbonate ester to liberate the free phenol.

In a typical procedure, 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate is treated with a base, such as sodium bicarbonate, in a solvent system like methanol (B129727) and water. chemicalbook.com The reaction is generally carried out at room temperature for an extended period, for instance, 16 hours. Following the reaction, the solvent is removed, and the product is isolated through extraction and purification, affording this compound in high yield (e.g., 98%). chemicalbook.com

This two-step approach, beginning with the nitration of a protected phenol, can offer advantages in terms of selectivity and handling of the materials.

Alternative Synthetic Strategies and Precursors

Other synthetic strategies for related nitrophenols can provide insights into potential routes for this compound. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrophenol (B1583476) has been achieved by the hydrolysis of 2-chloro-4-fluoro-5-nitrophenyl 4-methyl-3-nitrophenylsulfonate using potassium hydroxide (B78521) in a dioxane-water mixture. prepchem.com

Furthermore, various methods exist for the synthesis of related nitroaromatic compounds, which could be adapted. These include the nitration of 2-chloro-4-fluorobenzoic acid, followed by subsequent chemical transformations. google.comwipo.int Another approach involves the photochlorination of 2-chloro-4-fluorotoluene, followed by mixed acid nitration and hydrolysis-oxidation to yield 2-chloro-4-fluoro-5-nitrobenzoic acid, which could potentially be converted to the target phenol. google.com The synthesis of 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772) and 2-chloro-4-fluoro-5-nitrotrichlorotoluene also represent potential, albeit more complex, pathways. patsnap.comgoogle.com

Reaction Mechanisms and Selectivity in this compound Synthesis

Regioselectivity of Nitration Reactions on Substituted Phenols

The regioselectivity of nitration on substituted phenols is a critical aspect of the synthesis, determining the position of the incoming nitro group. The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. dergipark.org.tryoutube.com This means that the nitro group will preferentially add to the positions ortho (adjacent) or para (opposite) to the hydroxyl group.

In the case of 2-chloro-5-fluorophenol, the directing effects of the chloro and fluoro substituents must also be considered. Both are deactivating groups but are also ortho-, para-directors. The interplay of these electronic effects, along with steric hindrance from the substituents, governs the final position of the nitro group. dergipark.org.tr The formation of the desired 4-nitro isomer is a result of the combined directing influence of the hydroxyl, chloro, and fluoro groups. Computational studies on the nitration of substituted benzenes, like chlorobenzene (B131634) and phenol, have shown that the transition state leading to the formation of the reaction complex or the sigma-complex is the rate-determining step, and its stability dictates the regioselectivity. nih.gov

The choice of nitrating agent can also significantly influence the ortho:para isomer ratio. dergipark.org.trresearchgate.netresearchgate.net For example, the use of ferric nitrate (B79036) in an ionic liquid has been shown to favor para-nitration of phenols. researchgate.net Similarly, copper(II) nitrate has been demonstrated as an efficient and regioselective reagent for the mono-nitration of phenols. researchgate.net

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters include the choice of solvent, temperature, reaction time, and the nature of the catalyst or reagents.

In the synthesis from 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate, the use of sodium bicarbonate in a methanol/water mixture at room temperature for 16 hours resulted in a high yield of 98%. chemicalbook.com This indicates that under these mild basic conditions, the hydrolysis of the carbonate proceeds efficiently to the desired phenol without significant side reactions.

For direct nitration reactions, controlling the temperature is crucial to prevent over-nitration (the introduction of multiple nitro groups) and the formation of undesired isomers. researchgate.net The concentration of the nitrating agent and the reaction time must be carefully optimized to maximize the yield of the mono-nitrated product. For instance, in the nitration of o-chlorobenzoic acid, controlling the temperature at 30-40°C is important. patsnap.com The use of specific catalysts, such as KHSO4 with NH4NO3, can also enhance regioselectivity and yield under reflux conditions. dergipark.org.tr

Post-reaction workup, including extraction, washing, and purification steps like crystallization or chromatography, is essential for obtaining the final product with high purity. chemicalbook.comprepchem.com

Interactive Data Tables

Table 1: Synthesis of this compound from 2-Chloro-4-fluoro-5-nitrophenyl Ethyl Carbonate chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate | Sodium bicarbonate, Water | Methanol | 20 | 16 | 98 |

Table 2: Alternative Synthesis of a Related Compound: 2-Chloro-4-fluoro-5-nitrophenol prepchem.com

| Starting Material | Reagents | Solvent | Temperature | Time |

| 2-chloro-4-fluoro-5-nitrophenyl 4-methyl-3-nitrophenylsulfonate | Potassium hydroxide, Water | p-Dioxane | Room Temperature | ~18 hours |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing process efficiency. Key considerations include the selection of solvents and the optimization of atom economy.

Solvent Selection and Minimization

The choice of solvent is a critical factor in the environmental footprint of a chemical process, often accounting for a significant portion of the mass and energy consumption. In the synthesis of nitrophenolic compounds, traditional methods have often relied on halogenated solvents like dichloroethane (DCE) or excess strong acids which serve as both reactant and solvent. sioc-journal.cngoogle.com While effective, these solvents pose environmental and health risks.

Atom Economy and Waste Reduction

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org Reactions with high atom economy are those that maximize the incorporation of starting materials into the final product, thereby minimizing waste. primescholars.com

In the context of synthesizing this compound, which often involves nitration and halogenation steps, the generation of byproducts is a significant concern. For example, nitration reactions using mixed acids (sulfuric and nitric acid) can generate large quantities of acidic waste. To improve atom economy and reduce waste, alternative synthetic routes are being explored. These may include catalytic nitration methods that avoid the use of stoichiometric strong acids or developing more selective reactions that minimize the formation of unwanted isomers and byproducts. The goal is to design a synthetic pathway where the majority of the atoms from the reactants are incorporated into the this compound molecule, with water being the only significant byproduct.

Derivatization Strategies Utilizing this compound

This compound serves as a versatile starting material for the synthesis of more complex molecules with desirable biological activities.

Synthesis of N-(4-Chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-dione Derivatives

A series of novel N-(4-chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-dione derivatives have been synthesized from 2-chloro-4-fluoro-5-nitrophenol. sioc-journal.cn These compounds have shown promising herbicidal activities. The synthetic pathway involves a four-step process, demonstrating the utility of 2-chloro-4-fluoro-5-nitrophenol as a key building block. sioc-journal.cn The general structure of these derivatives involves the linkage of a chlorophthalim moiety with a phenoxy carboxylic ester, creating a new class of potential herbicides. sioc-journal.cn

Table 1: Synthesis of N-(4-Chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-dione Derivatives

| Starting Material | Key Transformation Steps | Final Product Class | Potential Application | Reference |

| 2-Chloro-4-fluoro-5-nitrophenol | Four-step synthesis | N-(4-Chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-dione | Herbicides | sioc-journal.cn |

Preparation of 5-Amino-2-chloro-4-fluorophenol from (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate

The reduction of the nitro group in a derivative of this compound is a key step in producing valuable intermediates like 5-Amino-2-chloro-4-fluorophenol. A patented method describes the synthesis of (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate, which is then reduced to (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate. google.com Subsequent hydrolysis of the ethyl carbonate group yields the target 5-Amino-2-chloro-4-fluorophenol with a high yield. google.com This amino-phenol derivative is a crucial intermediate for the synthesis of various biologically active molecules. ontosight.ai

Table 2: Preparation of 5-Amino-2-chloro-4-fluorophenol

| Precursor | Key Reaction | Product | Significance | Reference |

| (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate | Reduction of nitro group | (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate | Intermediate | google.com |

| (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate | Hydrolysis | 5-Amino-2-chloro-4-fluorophenol | Building block for pharmaceuticals and agrochemicals | google.comontosight.ai |

Formation of Benzoxazole (B165842) Analogues

Benzoxazole derivatives are known to possess a wide range of pharmacological activities. The synthesis of benzoxazole analogues can be achieved from o-aminophenols through cyclization reactions with various reagents. nih.govfigshare.com Following the reduction of the nitro group in this compound to yield 5-amino-2-chloro-4-fluorophenol, this intermediate can be reacted with aldehydes, carboxylic acids, or their derivatives to form the corresponding benzoxazole ring system. Green synthetic methods, such as using catalytic amounts of imidazolium (B1220033) chlorozincate (II) ionic liquid under solvent-free sonication, have been developed for the synthesis of benzoxazoles, producing water as the sole byproduct. nih.gov This approach offers a faster reaction rate and high yields, aligning with the principles of green chemistry. nih.gov

Table 3: General Strategy for Benzoxazole Analogue Synthesis

| Intermediate | Reaction Type | Reagent Examples | Product Class | Green Chemistry Aspect | Reference |

| 5-Amino-2-chloro-4-fluorophenol | Cyclization | Aldehydes, Carboxylic Acids | Substituted Benzoxazoles | Solvent-free conditions, water as byproduct | nih.gov |

Development of Other Fluorinated and Chlorinated Derivatives

The utilization of this compound as a foundational molecule for the synthesis of further halogenated derivatives is not extensively detailed in publicly available scientific literature. Research has predominantly focused on the synthesis of this compound itself, driven by its role as an intermediate in the production of pharmaceuticals and pesticides. chemicalbook.comguidechem.com

However, the chemical structure of this compound—a phenol ring activated by a hydroxyl group and deactivated by nitro, chloro, and fluoro substituents—suggests that it can undergo further electrophilic aromatic substitution to introduce additional halogen atoms. The positions of these substitutions would be directed by the existing groups on the aromatic ring.

While direct examples for this compound are scarce, the reactivity of its isomers can provide insight into potential synthetic transformations. For instance, its isomer, 4-chloro-5-fluoro-2-nitrophenol, is known to undergo substitution reactions to form dihalogenated derivatives. One such documented reaction is the formation of 4,6-dichloro-5-fluoro-2-nitrophenol. This suggests that, under appropriate conditions, this compound could likely be converted into other poly-halogenated compounds.

Further chlorination or fluorination of the aromatic ring would constitute a key strategy. Electrophilic chlorination could be achieved using reagents like chlorine (Cl₂) in the presence of a Lewis acid catalyst, while electrophilic fluorination might employ specialized N-F reagents. The precise reaction conditions, including solvent, temperature, and catalyst, would be critical in controlling the regioselectivity and yield of the desired poly-halogenated nitrophenol derivative.

Based on analogous reactions, a potential, though not explicitly documented, reaction could involve the introduction of an additional chlorine atom onto the benzene (B151609) ring of this compound.

Table 1: Representative Reaction for the Formation of a Dihalogenated Derivative from a Structural Isomer

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 4-Chloro-5-fluoro-2-nitrophenol | Chlorinating Agent (e.g., Cl₂) | 4,6-Dichloro-5-fluoro-2-nitrophenol | Electrophilic Aromatic Substitution |

This table illustrates a known transformation for a closely related isomer, providing a model for the potential development of other chlorinated and fluorinated derivatives from this compound. Further research is required to establish specific synthetic routes and reaction efficiencies starting from this compound.

Biological and Pharmacological Research on 2 Chloro 5 Fluoro 4 Nitrophenol and Its Analogues

Antimicrobial Properties and Mechanisms of Action

The presence of halogen and nitro groups on a phenol (B47542) ring is characteristic of many compounds with antimicrobial potential. Research into analogues of 2-Chloro-5-fluoro-4-nitrophenol demonstrates a range of antibacterial and antifungal activities.

Analogues of this compound have shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria.

A study on 2-chloro-5-fluoro phenol (2C5FP) , a close analogue, demonstrated its antibacterial efficacy against several bacterial species, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus nih.gov. The substitution of halogen atoms on the phenol structure is thought to influence its drug activity nih.gov.

Other related nitrophenol derivatives have also been investigated. A series of aminobenzylated 4-nitrophenols, particularly a chloro-derivative, exhibited potent antibacterial activity against multidrug-resistant Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis nih.gov. Similarly, naturally occurring phenols and their derivatives, such as thymol, carvacrol, and eugenol, have been evaluated for their activity against S. aureus and P. aeruginosa frontiersin.org. Time-kill assays showed that 2-allylcarvacrol could reduce the growth of S. epidermidis and P. aeruginosa by over 79% within five hours nih.gov.

Silver nanoparticles synthesized using plant extracts have also shown potent antibacterial activity against strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli researchgate.net. Furthermore, some antimicrobial peptides have demonstrated specific and potent activity against E. coli O157:H7 and methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.

Analogues of this compound have also been recognized for their antifungal properties. For instance, 2-chloro-5-trifluoromethoxybenzeneboronic acid (Cl-F-BBA) , a boron-containing compound, has demonstrated excellent antifungal activity against the plant pathogen Geotrichum candidum and other pathogenic fungi nih.gov. Its mechanism is believed to involve the disruption of cell membrane integrity and energy metabolism, leading to oxidative stress and the accumulation of reactive oxygen species (ROS) in fungal cells nih.gov.

Terpenoid phenols, such as carvacrol, which are components of plant essential oils, exhibit potent antifungal activity against a broad range of pathogens, including Candida albicans nih.gov. The antifungal action of these compounds is linked to their ability to disrupt ion homeostasis, causing a rise in cytosolic Ca2+ which correlates with their antifungal efficacy nih.gov.

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency, defining the lowest concentration that prevents visible growth of a microorganism. Studies on various analogues of this compound have established their MIC values against several bacterial strains.

For example, a chloro-derivative of aminobenzylated 4-nitrophenols was found to have an MIC as low as 1.23 μM against multidrug-resistant Staphylococcus aureus and Enterococcus faecalis nih.gov. In another study, phytochemicals such as 7-hydroxycoumarin (7-HC) and indole-3-carbinol (B1674136) (I3C) were tested against E. coli and S. aureus, with 7-HC showing an MIC of 200 µg/mL against S. aureus mdpi.com. The MIC for 1-p-nitrobenzoylchloramphenicol, a derivative of chloramphenicol, was 12.5 μg/mL against Mycobacterium intracellulare nih.gov.

The table below summarizes the MIC values for several related compounds.

| Compound/Analogue | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

| Chloro-derivative of aminobenzylated 4-nitrophenol (B140041) | Staphylococcus aureus (Multidrug-resistant) | 1.23 μM nih.gov |

| Chloro-derivative of aminobenzylated 4-nitrophenol | Enterococcus faecalis (Multidrug-resistant) | 1.23 μM nih.gov |

| 7-Hydroxycoumarin (7-HC) | Staphylococcus aureus | 200 µg/mL mdpi.com |

| 7-Hydroxycoumarin (7-HC) | Escherichia coli | 800 µg/mL mdpi.com |

| Indole-3-carbinol (I3C) | Staphylococcus aureus | 400 µg/mL mdpi.com |

| Indole-3-carbinol (I3C) | Escherichia coli | 800 µg/mL mdpi.com |

| 1-p-Nitrobenzoylchloramphenicol | Mycobacterium intracellulare | 12.5 µg/mL nih.gov |

| 1-p-Nitrobenzoylchloramphenicol | Mycobacterium tuberculosis | 50.0 µg/mL nih.gov |

| G17 Peptide (Encapsulated) | Methicillin-resistant S. aureus (MRSA) | 0.2 µM (MIC50) nih.gov |

| G19 Peptide (Encapsulated) | Methicillin-resistant S. aureus (MRSA) | 0.7 µM (MIC50) nih.gov |

Anti-inflammatory Effects and Related Pathways

Phenolic compounds, including nitrophenols, are known to possess anti-inflammatory properties, often acting through the modulation of key signaling pathways involved in the inflammatory response. Natural drugs containing phenolic structures have been shown to target inflammation pathways, such as inhibiting the activation of NF-κB and the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α nih.gov.

The design of novel anti-inflammatory agents often involves combining a selective cyclooxygenase-2 (COX-2) inhibitor with a nitric oxide (NO) donor moiety nih.gov. This strategy aims to create potent anti-inflammatory drugs with a safer profile, particularly concerning gastrointestinal and cardiovascular systems nih.gov. The isosteric substitution of atoms, such as replacing an ether oxygen with sulfur in certain 1,5-diarylpyrrole derivatives, has led to the development of highly potent and selective COX-2 inhibitors that also induce vasorelaxant responses nih.gov. These findings suggest that analogues of this compound could potentially exert anti-inflammatory effects by targeting similar enzymatic pathways.

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen for potential drug candidates.

A molecular docking study was performed on 2-chloro-5-fluoro phenol (2C5FP) to investigate its binding affinity with two significant protein targets: Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate (B8406146) dehydrogenase (hDHODH) nih.gov.

Tyrosyl-tRNA synthetase is a crucial enzyme in bacterial protein synthesis, making it an attractive target for novel antibacterial agents researchgate.netnih.govasianpubs.org. The docking results for 2C5FP with S. aureus Tyrosyl-tRNA synthetase (PDB ID: 1JIL) supported its potential antibacterial activity nih.gov.

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo synthesis of pyrimidines and is a validated therapeutic target for autoimmune diseases like rheumatoid arthritis, as well as cancer nih.govnih.govosu.eduresearchgate.net. The docking analysis of 2C5FP with hDHODH (PDB ID: 6CJF) demonstrated a strong interaction, suggesting its potential as an inhibitor nih.gov.

The table below summarizes the molecular docking results for 2-chloro-5-fluoro phenol.

| Ligand | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| 2-chloro-5-fluoro phenol | Staphylococcus aureus Tyrosyl-tRNA synthetase | 1JIL | -6.2 | HIS 48, TYR 34, GLY 36, ASP 38, CYS 37, GLN 196 nih.gov |

| 2-chloro-5-fluoro phenol | Human dihydroorotate dehydrogenase (hDHODH) | 6CJF | -6.0 | ARG 136, TYR 356, THR 63, LEU 67, GLN 47, LEU 46 nih.gov |

Ligand-Protein Interaction Analysis

Computational methods such as molecular docking are crucial for predicting how a molecule like this compound might interact with protein targets. Although specific docking studies for this exact compound are limited, analysis of structurally similar molecules reveals key interaction patterns.

In studies of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which contain the same 2-chloro-4-nitro aromatic core, specific ligand-protein interactions were identified as crucial for their activity as antidiabetic agents. nih.govresearchgate.net Molecular docking simulations showed that the 2-chloro-4-nitro substituted phenyl ring engages in significant interactions within the active sites of enzymes like α-glucosidase and α-amylase. For instance, the substituted ring was found to form a pi-anion interaction with the residue Glu:276 and pi-pi stacking or T-shaped interactions with residues like His:279, Tyr:258, and Phe:188. nih.gov These hydrophobic and electrostatic interactions are critical for stabilizing the ligand-protein complex and eliciting a biological effect. researchgate.net

The fluorine atom, while a poor hydrogen bond acceptor, significantly influences a ligand's binding affinity through other mechanisms. nih.gov Fluorine's high electronegativity can lead to favorable multipolar interactions with polar groups in a protein's binding pocket, such as the backbone carbonyl moieties of amino acids. nih.gov Furthermore, the substitution of hydrogen with fluorine can affect the conformational flexibility of the ligand and disrupt water networks within the binding site, leading to favorable entropic contributions to the binding energy. nih.gov Computational studies on fluorinated ligands have shown that these entropic effects, resulting from less restricted water motion, can enhance binding affinity even when enthalpic contributions are similar to non-fluorinated analogues. nih.gov

The hydrophobic nature of the phenol ring and its substituents is also a primary driver for association with proteins, an effect that is further stabilized by hydrogen bonding involving the phenolic hydroxyl group. nih.gov The interplay between the electron-withdrawing nitro and halogen groups and the hydrogen-donating hydroxyl group dictates the electronic profile of this compound, shaping its potential interactions with enzymatic targets.

Table 1: Predicted and Observed Ligand-Protein Interactions for Analogues

| Analogue Structure | Protein Target | Observed/Predicted Interactions | Reference |

|---|---|---|---|

| 2-Chloro-4-nitro-phenyl moiety | α-Glucosidase | Pi-anion interaction with Glu:276; Pi-pi stacking with His:279 | nih.gov |

| 2-Chloro-4-nitro-phenyl moiety | α-Amylase | Pi-pi stacking and T-shaped interactions with Tyr:258, Phe:188 | nih.gov |

| Fluorinated Ligands (General) | Various Proteins | Multipolar C-F···C=O interactions; Disruption of water networks (entropic gain) | nih.govnih.gov |

| Phenols (General) | Various Proteins | Hydrophobic interactions; Hydrogen bonding via hydroxyl group | nih.gov |

Structure-Activity Relationship (SAR) Studies of Related Fluorinated and Chlorinated Phenols

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For halogenated and nitrated phenols, SAR studies have elucidated the importance of the type, number, and position of substituents on the aromatic ring.

The substitution pattern on the phenol ring is a key determinant of reactivity and biological activity. The hydroxyl group is a highly activating, ortho-para directing group, meaning it promotes electrophilic substitution at the positions adjacent (ortho) and opposite (para) to it. youtube.com The presence of electron-withdrawing groups, such as the nitro group (-NO2) and halogens (-Cl, -F), significantly modulates this reactivity. nih.gov In phenols, electron-withdrawing groups tend to decrease the reactivity in certain reactions, while electron-releasing substituents enhance it. nih.gov

SAR studies on a series of substituted phenols, including p-chlorophenol and p-nitrophenol, investigated their microbial transformation. nih.gov The rates of transformation were found to correlate well with the van der Waal's radii of the substituents, indicating that steric properties play a significant role in their biological degradation. nih.gov

In the context of antibacterial agents, SAR studies of arylfluoroquinolones and arylfluoronaphthyridines have demonstrated that a fluorine atom at specific positions is critical for potency. nih.govnih.gov For example, in a series of novel arylfluoroquinolones, the greatest in vitro antibacterial potency was achieved when the substituent at the 1-position was a p-fluorophenyl group. nih.gov This highlights the positive influence of fluorine, which can be attributed to its effects on electronic properties and metabolic stability.

Furthermore, the relative positions of the substituents are crucial. Studies on the formation of chloronitrophenols have identified isomers like 2-chloro-4-nitrophenol (B164951) (2C4NP) and 2-chloro-6-nitrophenol (B183082) (2C6NP). nih.gov The different positioning of the nitro group relative to the chloro and hydroxyl groups leads to distinct physicochemical properties and, consequently, different biological activities and toxicities. Pattern recognition studies of various halophenols and halonitrophenols against the fungus T. mentagrophytes have also been conducted to build SAR models based on their structural parameters. researchgate.net These models help in predicting the antifungal activity based on the specific halogen and nitro group substitutions.

Table 2: Summary of Key SAR Findings from Analogue Studies

| Structural Feature | Influence on Activity/Property | Compound Class Studied | Reference |

|---|---|---|---|

| Electron-withdrawing groups (e.g., -NO2) | Generally decreases reactivity in certain electrophilic reactions. | Substituted Phenols | nih.gov |

| Van der Waal's radii of substituents | Correlates with the rate of microbial transformation. | p-Chlorophenol, p-Nitrophenol | nih.gov |

| Fluorine at p-position of phenyl group | Enhances in vitro antibacterial potency. | Arylfluoroquinolones | nih.gov |

| Ortho vs. Para position of Nitro group | Leads to formation of distinct isomers (e.g., 2C4NP vs. 2C6NP) with different properties. | Chloronitrophenols | nih.gov |

Investigation of Therapeutic Potential and Drug Development

The structural motifs present in this compound—namely the chlorinated and nitrated aromatic ring—are found in various compounds investigated for therapeutic use.

A notable example is the development of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents. nih.gov These compounds, sharing the 2-chloro-4-nitrobenzoyl moiety, were evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to glucose metabolism. One of the most active compounds demonstrated inhibitory potential that was four- to six-fold higher than the standard drug acarbose. nih.gov Computational analysis of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties suggested that most of the synthesized compounds are safe and possess druggable characteristics. nih.gov

The combination of halogen and nitro groups on an aromatic scaffold is also explored in the development of antimicrobials. For instance, the development of novel arylfluoroquinolones and arylfluoronaphthyridines as antibacterial agents has shown significant success. nih.govnih.gov Compounds bearing a difluorophenyl group were found to possess excellent in vitro potency and in vivo efficacy, underscoring the value of fluorination in drug design. nih.gov

Conversely, the biological activity of such compounds also warrants investigation into their potential toxicity. Chloronitrophenols, including 2-chloro-4-nitrophenol, are recognized as byproducts of water treatment processes and are studied for their ecotoxicity. nih.govresearchgate.net Research has shown that chloronitrophenols are generally more hydrophobic and ecotoxic than their precursor, 2-chlorophenol. nih.gov The degradation of 2-chloro-4-nitrophenol has been studied in microbial electrolysis cells, where it is broken down into intermediates such as 2-chloro-4-aminophenol and 4-aminophenol, indicating potential metabolic pathways. eeer.org This dual focus on therapeutic potential and toxicological assessment is crucial in the development of any new chemical entity for pharmacological use.

Table 3: Therapeutic and Biological Investigations of Related Compounds

| Compound Class/Derivative | Investigated Therapeutic Area | Key Finding | Reference |

|---|---|---|---|

| 2-Chloro-4-nitrobenzamide derivatives | Antidiabetic (α-glucosidase/α-amylase inhibition) | A lead compound was 4-6 times more potent than acarbose. | nih.gov |

| Arylfluoronaphthyridine derivatives | Antibacterial | A 1-(2,4-Difluorophenyl) derivative showed excellent in vitro and in vivo efficacy. | nih.gov |

| Chloronitrophenols | Ecotoxicology | Generally more hydrophobic and toxic than 2-chlorophenol. | nih.govresearchgate.net |

| 2-Chloro-4-nitrophenol (2C4NP) | Bioremediation/Metabolism | Degrades via reduction and dechlorination to aminophenols. | eeer.org |

Environmental Aspects and Degradation of 2 Chloro 5 Fluoro 4 Nitrophenol

Occurrence and Persistence in the Environment

2-Chloro-5-fluoro-4-nitrophenol is a synthetic organic compound belonging to the halogenated nitrophenol family. mdpi.comontosight.ai Such compounds are not known to occur naturally and their presence in the environment is a result of industrial activities. cdc.gov Halogenated nitrophenols are used as intermediates in the synthesis of various products, including dyes, pesticides, and pharmaceuticals. ontosight.ai Consequently, they can be released into the environment through industrial effluents and other waste streams.

The environmental persistence of nitrophenols is influenced by their chemical structure. The presence of nitro and halogen (in this case, chloro and fluoro) groups on the phenol (B47542) ring makes the compound more resistant to degradation. frontiersin.org These electron-withdrawing groups increase the chemical stability of the molecule, making it a recalcitrant pollutant. frontiersin.org Specifically, the nitro group at the meta position is known to make aromatic compounds more resistant to microbial attack compared to those with a para-nitro group. frontiersin.org

While specific data on the environmental half-life of this compound is scarce, related nitrophenols can persist in the environment for extended periods. For instance, the atmospheric half-life of general nitrophenols is estimated to be between 3 and 18 days. cdc.gov In aquatic environments, their half-life can range from one to eight days in freshwater and significantly longer in seawater, from 13 to 139 days. cdc.gov In soil, biodegradation is the primary degradation process, with half-lives varying from a few days to over a month depending on aerobic or anaerobic conditions. cdc.gov Given its chemical structure, this compound is expected to exhibit considerable persistence and potential for bioaccumulation, posing environmental risks that necessitate careful handling and disposal. ontosight.ai

Bioremediation Strategies

Bioremediation, the use of microorganisms to break down environmental pollutants, is a promising strategy for cleaning up sites contaminated with halogenated nitrophenols. frontiersin.orgresearchgate.net This approach is considered more environmentally friendly and cost-effective than traditional physicochemical methods. frontiersin.org Fungi and bacteria have demonstrated significant potential in degrading these complex and toxic compounds. frontiersin.orgfrontiersin.org

Fungi are particularly effective in breaking down complex and recalcitrant organic molecules like halogenated nitrophenols due to their ability to produce powerful extracellular enzymes. frontiersin.orgresearchgate.net This process is known as mycoremediation.

Recent research has highlighted the potential of several fungal species in degrading compounds structurally similar to this compound. In one study, ten fungal strains were screened for their ability to degrade halogenated nitroaromatic compounds. Caldariomyces fumago and a species of Curvularia were found to be highly effective. mdpi.com

Caldariomyces fumago demonstrated the ability to degrade over 50% of 2-chloro-4-nitrophenol (B164951) (2C4NP) within 24 hours and could tolerate concentrations up to 1 mM. mdpi.com This is a significant finding as it represents the highest reported degradation of this compound by any organism. mdpi.com Curvularia sp. also showed high efficiency, degrading over 80% of 5-fluoro-2-nitrophenol (B146956) (5F2NP) within 48 hours. mdpi.com The degradation process by these fungi was confirmed by the detection of chloride and fluoride (B91410) ions, indicating the cleavage of the carbon-halogen bonds. mdpi.com Ecotoxicology tests confirmed that the fungal treatment significantly reduced the toxicity of the compounds. mdpi.com

The table below summarizes the degradation capabilities of these fungi on related halogenated nitrophenols.

| Fungus | Compound Degraded | Degradation Efficiency | Time Frame |

| Caldariomyces fumago | 2-chloro-4-nitrophenol | >50% | 24 hours |

| Curvularia sp. | 5-fluoro-2-nitrophenol | >80% | 48 hours |

This data is based on the degradation of structural analogs of this compound.

While species of Curvularia are known for their ability to degrade a range of aromatic pollutants, including polycyclic aromatic hydrocarbons (PAHs), their specific application to fluorinated nitrophenols is an area of active research. nih.govscienceasia.orgresearchgate.net

Several bacterial strains have been isolated and identified for their ability to utilize chloronitrophenols as a sole source of carbon, nitrogen, and energy, effectively mineralizing these toxic compounds.

A bacterial strain, identified as Cupriavidus sp. strain CNP-8, was isolated from pesticide-contaminated soil and demonstrated the ability to degrade 2-chloro-5-nitrophenol (B15424) (2C5NP). frontiersin.orgnih.gov This strain utilizes 2C5NP through a partial reductive pathway. frontiersin.org The degradation is concentration-dependent, with a maximum specific degradation rate of 21.2 ± 2.3 µM per hour at a substrate concentration of 0.4 mM. ontosight.ainih.gov At concentrations above 0.7 mM, the degradation was inhibited, indicating a toxic effect of the compound on the bacterium at higher levels. ontosight.aifrontiersin.org

The metabolic pathway involves the initial partial reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol, via the intermediate 2-chloro-5-nitrosophenol. nih.gov This step is catalyzed by a nitroreductase enzyme, MnpA. nih.gov Subsequent steps are believed to involve an aminohydroquinone dioxygenase for ring cleavage. nih.gov The addition of succinate (B1194679) as an extra carbon source was found to enhance the degradation rate of 2C5NP by strain CNP-8. ontosight.ai

Burkholderia sp. strain RKJ 800, isolated from a pesticide-contaminated site in India, can utilize 2-chloro-4-nitrophenol (2C4NP) as its sole source of carbon and energy. This gram-negative bacterium is capable of degrading 100 ppm of 2C4NP within eight days. During the degradation process, stoichiometric amounts of nitrite (B80452) and chloride ions are released.

The metabolic pathway of 2C4NP degradation by Burkholderia sp. RKJ 800 proceeds through the formation of chlorohydroquinone (B41787) (CHQ) and subsequently hydroquinone (B1673460) (HQ). The hydroquinone is then cleaved by a manganese-dependent HQ dioxygenase, leading to the formation of γ-hydroxymuconic semialdehyde. This pathway is distinct from other reported degradation pathways for 2C4NP by other gram-negative bacteria. Microcosm studies have shown that this strain is a suitable candidate for the bioremediation of soils contaminated with 2C4NP.

The gram-positive bacterium Rhodococcus imtechensis RKJ300 is also capable of degrading 2-chloro-4-nitrophenol (2C4NP). This strain can degrade an optimal concentration of 70 ppm of 2C4NP over a period of ten days. While effective, its degradation rate is slower compared to Burkholderia sp. RKJ 800. The research on these various bacterial strains highlights the diverse metabolic strategies that microorganisms employ to break down halogenated aromatic pollutants.

Bacterial Degradation and Metabolic Pathways

Pathways Involving Denitration, Dechlorination, and Ring Cleavage

The biodegradation of halogenated nitrophenols can proceed through several microbial pathways, typically involving the removal of the nitro group (denitration) and halogen atoms (dechlorination), followed by the cleavage of the aromatic ring.

For compounds structurally similar to this compound, two primary initial strategies are employed by microorganisms:

Oxidative Pathway: This pathway involves the initial removal of the nitro group as nitrite. In the case of 2-chloro-4-nitrophenol (2C4NP), bacteria like Burkholderia sp. RKJ 800 and Arthrobacter sp. SJCon initiate degradation by releasing a nitrite ion. nih.govnih.gov This is followed by the removal of the chloride ion. nih.govresearchgate.net The resulting intermediate, a dihydroxylated benzene (B151609) derivative, then undergoes ring cleavage. nih.govnih.gov For example, the degradation of 2C4NP by Cupriavidus sp. CNP-8 proceeds via a hydroxyquinol pathway, where the aromatic ring is cleaved after initial denitration and dechlorination steps. researchgate.net

Reductive Pathway: This pathway begins with the reduction of the nitro group (–NO2) to a hydroxylamino (–NHOH) or an amino (–NH2) group. The degradation of 2-chloro-5-nitrophenol (2C5NP) by Cupriavidus sp. strain CNP-8 follows this route, where the nitro group is first partially reduced. frontiersin.orgnih.gov This initial reductive step leads to the formation of intermediates that are then further processed, ultimately leading to dehalogenation and ring cleavage. frontiersin.orgresearchgate.net

Given the meta position of the nitro group relative to the hydroxyl group in this compound, similar to 2C5NP, it is plausible that its degradation could be initiated via a partial reductive pathway. frontiersin.org The presence of both a chloro and a fluoro group may add complexity to the dehalogenation steps.

Identification of Intermediates

Based on the degradation pathways of analogous compounds, the breakdown of this compound would likely produce several key intermediates.

Nitrosophenol and Hydroxylaminophenol: In the reductive degradation of 2C5NP by Cupriavidus sp. CNP-8, the first identified intermediates are 2-chloro-5-nitrosophenol and subsequently 2-chloro-5-hydroxylaminophenol. frontiersin.org This suggests that a similar reduction of the nitro group could be the initial step for this compound.

Chlorohydroquinone and Hydroquinone: During the oxidative degradation of 2C4NP, chlorohydroquinone (CHQ) is a commonly identified intermediate. nih.govnih.govresearchgate.net In some bacterial strains, such as Rhodococcus imtechensis RKJ300 and Burkholderia sp. RKJ 800, this CHQ is further dechlorinated to form hydroquinone (HQ) before the aromatic ring is broken. nih.govresearchgate.net

Ring Cleavage Products: Following the formation of di- or tri-hydroxylated intermediates like hydroquinone or hydroxyquinol, dioxygenase enzymes cleave the aromatic ring. nih.govnih.gov In the degradation of 2C4NP by Arthrobacter sp. SJCon, chlorohydroquinone is cleaved into maleylacetate. nih.gov

The specific intermediates for this compound would depend on the enzymatic machinery of the degrading microorganisms and whether the pathway is primarily oxidative or reductive.

Factors Influencing Biodegradation Rates

The efficiency of microbial degradation of halogenated nitrophenols is influenced by several environmental and biological factors.

Concentration: The concentration of the pollutant plays a critical role. Studies on Cupriavidus sp. strain CNP-8 degrading 2C5NP showed that the degradation rate is concentration-dependent. frontiersin.org While the strain could completely degrade 2C5NP at concentrations from 0.3 mM to 0.6 mM, the lag phase before degradation began was prolonged at higher concentrations. frontiersin.org Negligible degradation was observed when the concentration exceeded 0.7 mM, indicating substrate inhibition at high levels. frontiersin.org Similarly, for the degradation of 2C4NP, an optimal concentration for degradation exists, with higher levels potentially inhibiting microbial activity. nih.gov

Nutrient Availability: The presence of additional carbon sources can affect degradation rates. For instance, the addition of glucose, succinate, or lactate (B86563) was studied for its effect on 2C5NP degradation by Cupriavidus sp. CNP-8. frontiersin.org The availability of essential nutrients like nitrogen and phosphorus is also crucial for sustaining the microbial populations responsible for bioremediation.

pH and Temperature: Microbial activity is optimal within specific pH and temperature ranges. Cupriavidus sp. strain CNP-8, for example, can degrade 2C4NP effectively at temperatures between 20°C and 40°C and pH values from 5 to 10. researchgate.net

Table 1: Factors Affecting Biodegradation of Related Chloronitrophenols

| Factor | Observation | Compound Studied | Source |

|---|---|---|---|

| Concentration | Degradation is concentration-dependent; high concentrations (>0.7 mM) are inhibitory. | 2-Chloro-5-nitrophenol (2C5NP) | frontiersin.org |

| Concentration | Optimal degradation at 0.3 mM; no degradation observed at 0.5 mM. | 2-Chloro-4-nitrophenol (2C4NP) | nih.gov |

| Nutrient Availability | Addition of other carbon sources (glucose, succinate) can influence degradation. | 2-Chloro-5-nitrophenol (2C5NP) | frontiersin.org |

| pH | Effective degradation occurs in a pH range of 5 to 10. | 2-Chloro-4-nitrophenol (2C4NP) | researchgate.net |

| Temperature | Effective degradation occurs in a temperature range of 20°C to 40°C. | 2-Chloro-4-nitrophenol (2C4NP) | researchgate.net |

Advanced Oxidation Processes for Removal

For recalcitrant compounds like halogenated nitrophenols that may resist biodegradation, Advanced Oxidation Processes (AOPs) offer a powerful chemical treatment alternative. AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively degrade organic pollutants. A comparative study on the degradation of 4-chloro-2-nitrophenol (B165678) (4C2NP) evaluated several AOPs. nih.govmdpi.com The degradation efficiency followed this order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV. nih.govmdpi.com

UV/Fenton: This process, which combines UV light with Fenton's reagent (iron salts and hydrogen peroxide), was found to be the most effective for the partial mineralization of 4C2NP. nih.govmdpi.com

UV/TiO₂ (Photocatalysis): This method uses UV light to activate a titanium dioxide catalyst, which then generates hydroxyl radicals. It showed high efficacy in degrading 4C2NP. nih.govmdpi.com

UV/H₂O₂: The photolysis of hydrogen peroxide by UV light to produce hydroxyl radicals is another effective AOP for removing chloronitrophenols. nih.govmdpi.com

These findings suggest that AOPs, particularly UV-based processes, would likely be effective in degrading the stable structure of this compound in contaminated water. nih.govmdpi.com

Environmental Monitoring and Impact Assessment

This compound is a synthetic organic compound used as an intermediate in the production of various chemicals, including pesticides and pharmaceuticals. ontosight.ai Its release into the environment is a concern due to the potential toxicity and persistence associated with halogenated nitroaromatic compounds. ontosight.airesearchgate.net Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established guidelines for the assessment of such chemicals, and many nitrophenols are listed as priority pollutants. ontosight.ainih.govcdc.gov

Environmental monitoring for this compound would likely involve analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov These methods are used to detect and quantify related pollutants like 2C4NP and their degradation intermediates in environmental samples such as soil and water. nih.govnih.gov Given its chemical structure, this compound is presumed to pose environmental risks, necessitating careful management of its use and disposal to prevent contamination. ontosight.aifishersci.com

Applications and Industrial Relevance in Advanced Materials and Chemical Intermediates

Role as an Intermediate in Fine Chemical Synthesis.chemimpex.comontosight.aiguidechem.com

The strategic placement of the chloro, fluoro, and nitro groups on the phenol (B47542) structure makes 2-chloro-5-fluoro-4-nitrophenol a versatile intermediate in fine chemical manufacturing. chemimpex.comontosight.ai These functional groups can be selectively targeted and transformed through various chemical reactions, allowing for the construction of more complex molecules. chemimpex.com This adaptability makes it a key component in the production of dyes, pharmaceuticals, and agrochemicals. chemimpex.comontosight.aiguidechem.com

Dyes and Pigments Production

In the dye and pigment industry, this compound serves as a precursor for creating vibrant and stable colorants. chemimpex.com The presence of the nitro group and halogen substituents influences the electronic properties of the aromatic ring, which is a critical factor in determining the color and lightfastness of the final dye or pigment molecule. chemimpex.com The compound's ability to undergo electrophilic substitution reactions makes it a valuable component in the synthesis of diverse and innovative color formulations. chemimpex.com

Pharmaceutical Intermediates

The pharmaceutical sector utilizes this compound as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). ontosight.aiguidechem.com The specific arrangement of its functional groups allows for the introduction of desired moieties into larger, more complex drug molecules. ontosight.ai For instance, it is a building block in the development of anti-inflammatory and analgesic agents. chemimpex.com Its structural features are also incorporated into the synthesis of compounds targeting serotonin (B10506) transporters, which are crucial in the treatment of various neurological conditions. ossila.com

Pesticides and Herbicides

In the agrochemical industry, this compound is an essential intermediate for the production of pesticides and herbicides. chemimpex.comontosight.aiguidechem.com The compound is used in the synthesis of potent and selective crop protection agents. chemimpex.com For example, it is a precursor to herbicides such as those containing isoxazoline (B3343090) and aryltetrahydrophthalimide structures. google.com It is also used in the synthesis of the herbicide saflufenacil. wipo.intgoogle.com The presence of the halogen and nitro groups contributes to the biological activity of the resulting pesticides, aiding in effective pest and weed management in agriculture. chemimpex.com

Contributions to Material Science (e.g., NLO materials)

Beyond its role as a chemical intermediate, the broader class of nitrobenzene (B124822) derivatives, to which this compound belongs, has been investigated for applications in material science. Specifically, the electronic asymmetry created by electron-donating (hydroxyl) and electron-withdrawing (nitro) groups on an aromatic ring can give rise to significant second-order nonlinear optical (NLO) properties. While direct research on the NLO properties of this compound is not extensively documented in the provided search results, related fluorinated nitrobenzene compounds are noted for their use as building blocks in materials chemistry. ossila.com The functional groups present in this compound are characteristic of molecules designed for NLO applications, suggesting its potential as a precursor for such advanced materials.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO₃ | nih.gov |

| Molecular Weight | 191.54 g/mol | nih.gov |

| CAS Number | 84478-75-1 | nih.gov |

| Appearance | Light orange powder | guidechem.com |

| Melting Point | 105-108 °C | guidechem.com |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

The current synthesis of 2-chloro-5-fluoro-4-nitrophenol and related compounds often involves multi-step processes that may utilize harsh reagents and generate significant waste. For instance, the preparation of its precursor, 2-chloro-4-fluoro-5-nitrobenzotrichloride, involves nitration using a sulfonitric mixture, which can lead to the formation of undesired isomeric impurities and acidic byproducts. google.com While methods to minimize aqueous waste and recycle the acidic layer are being explored to create a more environmentally friendly and sustainable process, google.com the focus of future research will be on developing entirely new synthetic pathways.

These novel routes will likely prioritize the principles of green chemistry, aiming to:

Reduce the number of synthetic steps: This minimizes resource consumption and waste generation.

Utilize less hazardous reagents and solvents: Replacing traditional chemicals with more benign alternatives is a key goal.

Improve atom economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Lower energy consumption: Developing reactions that can be conducted at ambient temperatures and pressures.

For example, research into the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, a related compound, is exploring alternative nitration methods to overcome the drawbacks of existing procedures. google.com These efforts highlight a broader trend towards developing cleaner and more efficient synthetic strategies for halogenated nitroaromatic compounds.

Exploration of New Biological Activities and Therapeutic Applications

While this compound is recognized as an intermediate in the synthesis of pharmaceuticals, ontosight.aichemimpex.com its own biological activities and those of its derivatives are not yet fully understood. Future research will likely focus on exploring the therapeutic potential of this compound and its analogs. The presence of chloro, fluoro, and nitro functional groups on a phenol (B47542) ring provides a unique chemical scaffold that could be modified to interact with various biological targets. ontosight.ai

Benzamide derivatives, which can be synthesized from related starting materials, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. nih.gov This suggests that derivatives of this compound could also exhibit valuable therapeutic effects. Future investigations will likely involve:

Screening for a broad range of biological activities: This could include testing against different cancer cell lines, bacterial and fungal strains, and enzymes involved in various diseases.

Structure-activity relationship (SAR) studies: Systematically modifying the structure of the molecule to understand how different functional groups influence its biological activity.

In silico and in vitro screening: Utilizing computational models and laboratory-based assays to predict and evaluate the potential of new derivatives as therapeutic agents. researchgate.net

The exploration of new biological activities could lead to the development of novel drug candidates for a variety of diseases.

Advanced Bioremediation Technologies

Halogenated nitrophenols are a class of compounds that can pose significant environmental risks due to their toxicity. researchgate.netresearchgate.net Consequently, there is a growing need for effective remediation technologies to remove these pollutants from the environment. While some research has focused on the mycodegradation of halogenated nitroaromatic compounds, researchgate.net future efforts will likely explore more advanced and efficient bioremediation strategies.

These advanced technologies may include:

Genetic engineering of microorganisms: Modifying bacteria or fungi to enhance their ability to degrade this compound and other related pollutants.

Development of enzymatic bioreactors: Utilizing isolated enzymes that can specifically break down the target compound in a controlled environment.

Phytoremediation: Investigating the potential of plants to absorb and metabolize the compound from contaminated soil and water.

The goal of this research is to develop sustainable and cost-effective methods for the complete mineralization of these pollutants, converting them into harmless substances.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. springernature.com These powerful computational tools can be applied to the study of this compound to accelerate research and development in several ways:

De novo design of novel derivatives: AI-powered generative models can design new molecules with desired properties, such as enhanced biological activity or reduced toxicity. nih.gov These models can explore a vast chemical space to identify promising candidates for synthesis and testing.

Prediction of physicochemical and biological properties: Machine learning models can be trained to predict various properties of molecules, including their solubility, reactivity, and potential toxicity. mdpi.com This can help to prioritize which compounds to synthesize and test, saving time and resources.

Optimization of synthetic routes: AI can be used to analyze existing synthetic pathways and propose more efficient and sustainable alternatives. nih.gov This can involve identifying optimal reaction conditions and suggesting alternative reagents.

By integrating AI and machine learning into the research workflow, scientists can make more informed decisions and accelerate the pace of discovery. This approach holds significant promise for unlocking the full potential of this compound and other complex organic molecules. youtube.com

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5-fluoro-4-nitrophenol in laboratory settings?

- Methodological Answer : The synthesis can be adapted from protocols for structurally similar nitrohalophenols. For example, thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) at 50°C with catalytic N,N-dimethylformamide (DMF) is effective for introducing acyl chloride groups in nitroaromatic systems . For nitration and halogenation steps, sequential reactions (e.g., nitration after halogenation) should be optimized to avoid over-nitration. Reflux conditions (4–12 hours) and solvent selection (e.g., benzene or DCM) influence yield and purity. Post-synthesis, water washing and filtration are recommended for purification .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify substitution patterns (e.g., chlorine/fluoro positions) via coupling constants and chemical shifts. For example, aromatic protons adjacent to electron-withdrawing groups (NO₂, Cl) resonate downfield (~8–9 ppm) .

- HPLC-MS : Confirm molecular weight (MW = 205.56 g/mol) and detect impurities. A C18 column with acetonitrile/water (70:30) and 0.1% formic acid is suitable for retention .

- Melting Point : Compare with literature values (if available) to assess crystallinity and purity.

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer : Nitrophenols generally degrade under alkaline conditions due to nitro-group reduction. Conduct accelerated stability studies:

- pH Stability : Test in buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via UV-Vis (λmax ~400 nm for nitroaromatics) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at –20°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How can regioselectivity challenges in the nitration of 2-Chloro-5-fluorophenol be addressed?

- Methodological Answer : Regioselectivity is influenced by directing effects. The chloro group (-Cl) is a stronger ortho/para director than fluoro (-F). Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor nitration at the para position relative to -Cl, yielding 4-nitro derivatives. Kinetic vs. thermodynamic control can be probed by varying reaction time and temperature .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate with multiple techniques:

Q. What are the applications of this compound in synthesizing bioactive intermediates?

- Methodological Answer : The compound serves as a precursor for:

Q. How does computational modeling predict the reactivity of this compound in nucleophilic substitution?

- Methodological Answer : Use quantum mechanical (QM) methods:

- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., nitro group) prone to nucleophilic attack.

- Activation Energy Barriers : Calculate using transition state theory in software like ORCA. For SNAr reactions, lower barriers correlate with faster kinetics at the para-nitro position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.